1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, typically starting with the preparation of the pyrazole core. The synthetic route often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introduction of the ethyl and isopropyl groups at specific positions on the pyrazole ring.
Sulfonamide formation: This involves the reaction of the pyrazole derivative with a sulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group is known to form strong interactions with protein active sites, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Known for its use in agrochemicals.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Used in various chemical syntheses.
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Studied for its potential biological activities.
Compared to these compounds, 1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern and the presence of both ethyl and isopropyl groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C21H29N5O2S |
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Molecular Weight |
415.6 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methyl-N-(4-propan-2-ylphenyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C21H29N5O2S/c1-6-24-13-12-19(23-24)15-26(20-10-8-18(9-11-20)16(3)4)29(27,28)21-14-22-25(7-2)17(21)5/h8-14,16H,6-7,15H2,1-5H3 |
InChI Key |
WKKPLXPGJMJHFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=C(N(N=C3)CC)C |
Origin of Product |
United States |
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